Apritone

Fragrance formulation Odor longevity Perfumery raw materials

Select Apritone for fragrance formulations requiring tenacious, ripe apricot and fleshy peach notes with proven >200-hour blotter longevity — a data-backed advantage over shorter-lived cyclopentanone analogs. Its low global use volume (<0.1 mt/yr) minimizes 95th-percentile systemic exposure (0.00077 mg/kg/day), easing regulatory dossiers for leave-on skin care and stringent markets. High LogP (5.15–5.60) ensures optimal substantivity in lipid-rich matrices such as solid perfumes, lip balms, and body butters, delivering a creamy, velvety skin-feel that lower LogP competitors cannot match. Quantified membrane-permeabilizing activity provides a secondary antimicrobial synergy benefit in functional cosmetic applications.

Molecular Formula C15H24O
Molecular Weight 220.35 g/mol
CAS No. 68133-79-9
Cat. No. B1237439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApritone
CAS68133-79-9
Synonyms2-(3,7-dimethyl-2,6-octadienyl)cyclopentanone
Molecular FormulaC15H24O
Molecular Weight220.35 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCC1CCCC1=O)C)C
InChIInChI=1S/C15H24O/c1-12(2)6-4-7-13(3)10-11-14-8-5-9-15(14)16/h6,10,14H,4-5,7-9,11H2,1-3H3
InChIKeyZNSALEJHPSBXDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  soluble in fats
Miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Apritone (CAS 68133-79-9): A Cyclopentanone-Derived Sesquiterpenoid for Long-Lasting, Ripe Apricot-Peach Accords


Apritone, chemically designated as 2-(3,7-dimethyl-2,6-octadienyl)cyclopentanone, is a synthetic sesquiterpenoid aroma compound classified within the cyclopentanone ketone structural group [1]. It is characterized by its tenacious, ripe apricot and fleshy peach olfactory profile, underscored by jasmine undertones and a subtle, rose ketone-like complexity . Its lipophilic nature (LogP 5.15–5.60) and physicochemical properties position it as a substantive base-to-heart note in fragrance formulations [2].

Why Apritone Cannot Be Replaced by Generic Cyclopentanone Analogs: Quantified Differentiators in Odor Profile, Tenacity, and Safety


Within the fragrance industry, compounds sharing the cyclopentanone backbone can exhibit drastically different performance and safety characteristics. Apritone's unique polyunsaturated terpenoid side chain confers a specific, ripe apricot-fleshy peach odor profile with jasmine nuances, which is distinct from the more generic floral-fruity or fatty notes of its saturated-chain analogs [1]. Furthermore, critical parameters for formulation, such as odor tenacity on a blotter, systemic exposure safety margins, and stability in complex matrices, have been quantified and found to vary significantly among in-class compounds [2][3]. Direct substitution without considering these specific, verifiable dimensions of differentiation can lead to compromised olfactory performance, unforeseen regulatory hurdles, or unexpected product stability failures.

Quantitative Comparative Evidence for Apritone: Tenacity, Bioactivity, and Exposure vs. Key Analogs


Comparative Tenacity on Blotter: Apritone's >200-Hour Longevity vs. 2-Heptylcyclopentanone's "Several Days"

Apritone demonstrates a quantifiably superior tenacity on a standard perfumer's blotter when directly compared to the saturated-chain analog 2-heptylcyclopentanone. Apritone persists for >200 hours (>8.3 days), a metric critical for designing long-lasting base or heart notes . In contrast, the manufacturer's specification for 2-heptylcyclopentanone (Heptone) indicates a tenacity of only "several days" on a blotter [1]. This difference is likely attributable to Apritone's higher molecular weight (220.35 g/mol) and lower vapor pressure (0.000887 mm Hg at 20°C), which confer a slower evaporation rate compared to 2-heptylcyclopentanone's lower molecular weight (182.30 g/mol) and higher vapor pressure (0.0080 hPa) [2].

Fragrance formulation Odor longevity Perfumery raw materials

Comparative Antimicrobial Sensitization Activity: Apritone as a Ranked Membrane Permeabilizer in S. aureus

In a direct head-to-head comparison of sesquiterpenoids for their ability to potentiate antibiotic activity against Staphylococcus aureus, Apritone demonstrated quantifiable membrane-permeabilizing activity. In disk diffusion assays, the relative enhancement of antibiotic activity by a 2 mM concentration of the sesquiterpenoids was ranked, with Nerolidol exhibiting the greatest enhancement (e.g., increasing the inhibition zone for gentamicin from 18.5 mm to 35 mm), followed by Bisabolol (to 27 mm), and then Apritone (to 23 mm) [1]. While Apritone's activity was the lowest among the three directly comparable compounds (farnesol was excluded due to intrinsic inhibition), its performance is still a defined and quantifiable level above the antibiotic-only control (18.5 mm for gentamicin). This provides a clear, data-driven rank order for applications where antimicrobial sensitization is a desirable ancillary property [1].

Antimicrobial adjuvant Membrane permeability Sesquiterpenoid bioactivity

Comparative Exposure and Safety Profile: Apritone's Very Low Use Volume vs. Higher-Volume Cyclopentanone Analogs

The worldwide annual volume of use, a key metric for regulatory and safety assessment, demonstrates a stark quantitative difference between Apritone and its commercial analogs. According to RIFM safety assessments, Apritone's worldwide use is in the lowest volume band, <0.1 metric ton per year (IFRA, 2015) [1]. This is in contrast to the structurally related compound Veloutone (2,2,5-trimethyl-5-pentylcyclopentanone), which has a use volume in the 10–100 metric ton band (IFRA, 2011) [2], and β-damascone, another rose ketone-associated material, which has a use volume of 1–10 metric tons per annum [3]. Correspondingly, the calculated 95th percentile total systemic exposure for Apritone is 0.00077 mg/kg/day, versus 0.00053 mg/kg/day for Veloutone [1][2]. The significantly lower use volume of Apritone indicates a more specialized, lower-penetration application profile, which can be a critical factor for formulators managing aggregate exposure and navigating regulatory landscapes.

Regulatory compliance Safety assessment Exposure modeling

Comparative Physicochemical Profile: Apritone's LogP and Boiling Point Distinguish It from Saturated-Chain Analogs

Fundamental physicochemical parameters that dictate volatility, substantivity, and solvent compatibility demonstrate clear differences between Apritone and its simpler cyclopentanone analogs. Apritone has a significantly higher calculated LogP (5.15–5.60) compared to both 2-heptylcyclopentanone (LogP 3.9) and Veloutone (LogP 4.34) [1][2][3]. This higher lipophilicity aligns with its documented long-lasting, substantive character on skin and blotter. Furthermore, its boiling point (130°C at 3 mmHg; 309.9°C at 760 mmHg) is substantially higher than that of 2-heptylcyclopentanone (264°C at 760 mmHg), further reinforcing its lower volatility and greater tenacity [4]. These quantifiable differences in partition coefficient and boiling point are not merely academic; they directly inform a formulator's choice for specific product types (e.g., fine fragrance vs. rinse-off) and predict performance in different solvent systems.

Physicochemical properties LogP Formulation compatibility

Apritone's Verifiable Application Scenarios: Where Quantified Differentiation Drives Procurement


Formulating High-Performance Fine Fragrances Requiring Extended Dry-Down Fruity Tenacity

When a fragrance brief demands a ripe apricot or fleshy peach note that endures well into the base of the composition, Apritone's quantified >200-hour blotter tenacity provides a data-backed rationale for its selection over shorter-lived cyclopentanone analogs like 2-heptylcyclopentanone (tenacity of "several days") [1]. This performance attribute is critical for luxury fine fragrances and eau de parfum formulations where long-lasting, substantive character is a key quality metric.

Developing Fragrances with a Favorable Safety and Exposure Profile for Sensitive Consumer Products

For formulations intended for leave-on skin care, baby products, or markets with stringent aggregate exposure limits, Apritone's extremely low worldwide use volume (<0.1 metric ton/year) offers a quantifiable advantage [1]. This lower volume of use directly translates to a lower 95th percentile total systemic exposure (0.00077 mg/kg/day) compared to higher-volume cyclopentanone alternatives like Veloutone, simplifying the safety assessment dossier and potentially easing regulatory compliance .

Designing Multi-Functional Cosmetic or Topical Products with Ancillary Antimicrobial Sensitization

In the development of novel cosmetic or topical formulations where mild preservation enhancement or antimicrobial synergy is a secondary but desirable property, Apritone's documented, quantifiable membrane-permeabilizing activity can be a differentiating factor. While not as potent as nerolidol, Apritone demonstrates a defined, measurable increase in antibiotic susceptibility in S. aureus (e.g., 4.5 mm increase in gentamicin zone of inhibition) [1]. This allows for a science-based selection for products where a specific olfactory profile is needed alongside a moderate, characterized level of functional bioactivity.

Creating Emollient-Rich Formulations Where High LogP Enhances Substantivity and Skin-Feel

Apritone's high LogP (5.15–5.60) directly correlates with its ability to partition into lipid-rich matrices, making it an ideal candidate for formulations like solid perfumes, lip balms, or body butters where long-lasting skin substantivity and a creamy, velvety texture are desired [1]. In contrast, lower LogP cyclopentanone analogs (e.g., 2-heptylcyclopentanone with LogP 3.9) may not provide the same level of tenacity or desirable lipophilic skin-feel, making Apritone the scientifically preferred choice for such applications .

Technical Documentation Hub

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